N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole rings. These rings are then coupled with the pyrazole ring through a series of reactions, including condensation and cyclization. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a candidate for use in drug discovery, as a chemical intermediate, or as a reagent in organic synthesis. Additionally, its biological activity may be explored for potential therapeutic uses.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole and pyrazole rings may play a role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Thiazole derivatives: Compounds containing thiazole rings are known for their antimicrobial and anti-inflammatory properties.
Oxadiazole derivatives: These compounds are often studied for their potential use in pharmaceuticals and agrochemicals.
Pyrazole derivatives: Pyrazole-based compounds have been investigated for their anticancer and anti-inflammatory activities.
Uniqueness: N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its combination of thiazole, oxadiazole, and pyrazole rings, which may confer unique chemical and biological properties not found in simpler derivatives.
This compound represents a promising area of research with potential applications across multiple scientific disciplines. Further studies are needed to fully understand its properties and explore its practical uses.
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-10-15(27-12(3)20-10)17-22-23-18(26-17)21-16(25)14-9-19-24(11(14)2)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFFCARLPNJIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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